3-(2-Hydroxyphenyl)-2-methylbenzoic acid
Description
3-(2-Hydroxyphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group on the 2-position of a phenyl ring attached to the 3-position of a 2-methylbenzoic acid backbone. This structure combines aromatic, hydrophilic (hydroxyl), and hydrophobic (methyl) moieties, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXLIOMRLPOPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688666 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-74-1 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid typically involves the reaction of 2-hydroxybenzaldehyde with methylbenzoic acid under specific conditions. One common method includes the use of a condensation reaction followed by oxidation. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for interactions with cellular membranes and other hydrophobic regions, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
a) 3-Hydroxy-2-methylbenzoic Acid (HMBA)
- Structure : Differs by the absence of the 2-hydroxyphenyl substituent, with a hydroxyl group directly on the benzoic acid ring at the 3-position and a methyl group at the 2-position.
- Properties : HMBA (CAS 603-80-5) has a molecular weight of 152.15 g/mol. Its acidity (pKa ~2.8–3.1) and solubility are influenced by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups .
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .
b) 2-Methylbenzoic Acid (o-Toluic Acid)
- Structure : Lacks the 3-(2-hydroxyphenyl) substituent, retaining only the 2-methyl group on the benzoic acid.
- Properties : Exhibits similar logP values (~2.1) to HMBA but lower acidity (pKa ~3.9). suggests minimal steric hindrance in aqueous solutions, enabling free rotation of the carboxyl group .
c) 3-((5-Allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic Acid (3b)
- Structure : An azo dye derivative with a diazenyl group linking the hydroxyphenyl and methylbenzoic acid moieties.
- Synthesis: Prepared via coupling reactions between eugenol derivatives and diazonium salts under alkaline conditions .
- Applications: Potential use in textile dyes due to chromophore stability .
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- The 2-hydroxyphenyl group in the target compound likely enhances hydrophilicity compared to o-toluic acid but reduces solubility relative to HMBA due to increased molecular bulk.
- Steric effects from the 2-methyl group may restrict rotation of the carboxyl group, as seen in 2,3-dimethylbenzoic acid derivatives .
a) Antimicrobial Potential
Pyrazole derivatives with hydroxyphenyl groups (e.g., 4-aroyl-5-(5-chloro-2-hydroxyphenyl)-3-methylpyrazoles) exhibit antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) . While the target compound lacks a pyrazole ring, its hydroxyphenyl and methyl groups may contribute to similar bioactivity through membrane disruption or enzyme inhibition.
b) Biodegradation Pathways
3-(2-Hydroxyphenyl)propanoic acid, a metabolite in coumarin degradation, undergoes ipso-hydroxylation in Pseudomonas spp. .
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